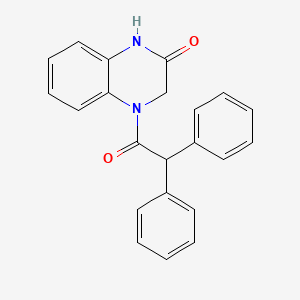

4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2,2-diphenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one" is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family, which has been the subject of various studies due to its potential biological activities. These compounds have been explored for their anticonvulsant properties, as well as their potential as antioxidants and antitumor agents. The structure of these compounds typically includes a quinoxaline core, which can be modified at various positions to alter its biological activity and physical properties .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been achieved through various methods. One approach involves the cyclocondensation of o-phenylenediamines with aroylpyruvates, which can yield a range of regioisomeric products. The regioselectivity of this reaction can be controlled by the use of additives such as p-TsOH or HOBt/DIC, leading to high selectivity for the desired regioisomers . Another method employs a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy from o-aminobenzaldehyde with other reagents like 4-hydroxycoumarin and Meldrum's acid . Additionally, photoinduced reactions have been used to synthesize related compounds, such as dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, through a sequence of photocycloaddition, ring opening, and dehydrogenative cyclization .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a quinoxaline core, which can be further substituted with various functional groups. The structure is confirmed by spectral data such as IR, 1HNMR, 13CNMR, and Mass spectroscopy. In some cases, the solid-state structure reveals interactions such as hydrogen bonding and C-H...O, and C-H...π interactions between neighboring molecules, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydroquinoxalin-2(1H)-one derivatives includes their ability to undergo various transformations. For instance, the intramolecular N-H...O hydrogen bond present in some structures can play a role in the reactivity of these compounds . The photoinduced reactions mentioned earlier also demonstrate the potential of these compounds to participate in complex reaction sequences, leading to a variety of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The antiradical activity of some derivatives has been examined, showing that certain substitutions can lead to high antiradical activity, which is of interest for antioxidant applications . The biological screening of these compounds has revealed that some possess significant anticonvulsant activities, with binding affinities toward AMPA-receptor, which correlates with their molecular design .

作用机制

未来方向

属性

IUPAC Name |

4-(2,2-diphenylacetyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c25-20-15-24(19-14-8-7-13-18(19)23-20)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFVJURLTOUHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)

![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)

![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)